1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]
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Overview
Description
1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] is a complex organic compound that features an indole core structure with two methoxyphenyl ethanone groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of Methoxyphenyl Ethanone Groups: The methoxyphenyl ethanone groups can be introduced through Friedel-Crafts acylation, where the indole core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] involves its interaction with specific molecular targets and pathways. The indole core structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl groups may enhance its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,1-diyl)bis(1H-indole): Another indole-based compound with different substituents.
Tryptophan EP Impurity A: A related compound with a similar indole core structure.
Uniqueness
1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] is unique due to its specific combination of indole and methoxyphenyl ethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6913-94-6 |
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Molecular Formula |
C26H23NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1-[1-[2-(3-methoxyphenyl)acetyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C26H23NO4/c1-30-20-9-5-7-18(13-20)15-25(28)23-17-27(24-12-4-3-11-22(23)24)26(29)16-19-8-6-10-21(14-19)31-2/h3-14,17H,15-16H2,1-2H3 |
InChI Key |
IFDWRMCHRZAJGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)C(=O)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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